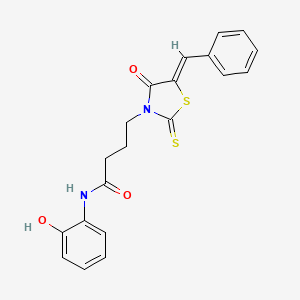

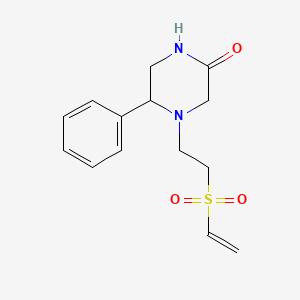

![molecular formula C15H18N2O2S B2498668 2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-55-9](/img/structure/B2498668.png)

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, closely related to the target compound, often involves multistep reactions starting from basic precursors. For instance, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, showcases a synthesis strategy that might be applicable to our target molecule. The process starts from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of nitriles as precursors in thiazole synthesis, with the structure confirmed by X-ray crystallography (Kanai et al., 1993).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using techniques like X-ray diffraction, as demonstrated for similar compounds. This analytical method aids in understanding the stereochemical arrangement and the conformation of the molecules, which is crucial for predicting their reactivity and interaction with biological targets (Aydın et al., 2010).

Chemical Reactions and Properties

Thiazole compounds are known for their versatility in chemical reactions, such as participating in condensation reactions, serving as precursors for further functionalization, and undergoing nucleophilic substitutions. For instance, the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates via reactions involving arylidenehydrazono thiazole derivatives with diethyl acetylenedicarboxylate showcases the chemical reactivity of thiazole-containing molecules (Aly et al., 2014).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, are critical for their application in material science and pharmaceutical development. These properties are often determined experimentally through crystallography and thermal analysis methods.

Chemical Properties Analysis

The chemical properties of thiazole compounds, including acidity, basicity, and reactivity towards various reagents, are pivotal in their application in synthetic chemistry and drug design. Detailed studies, such as those exploring the reactivity of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles, provide insights into the chemical behavior of thiazole derivatives under various conditions (Maadadi et al., 2016).

Scientific Research Applications

Biological Activity and Antimicrobial Agents :

- Thiazolyl-acetic acid derivatives, including those related to the specified compound, have been studied for their potential as antimicrobial agents. A study by Shirai et al. (2013) found that certain derivatives exhibited strong antibacterial and antifungal activities, suggesting their potential as biocides in commercial products such as cosmetics and detergents.

- Another study by Ateş et al. (2003) synthesized and tested various acetic acid ethyl esters for antimicrobial activities, providing insights into the potential applications of these compounds in combating microbial infections.

Chemical Synthesis and Modification :

- The compound's derivatives have been used in chemical synthesis. For instance, Kanai et al. (1993) described the efficient synthesis of a related compound, which is a useful modifier of cephalosporin antibiotics.

- In the field of organic chemistry, Liu et al. (1987) explored the cyclocondensation reactions involving similar thiazole compounds, indicating the importance of these reactions in creating novel organic compounds.

Pharmacology and Medical Research :

- Research has been conducted on the pharmacological properties of thiazole compounds, including their potential as spasmolytics and local anaesthetics. Chance et al. (1946) investigated several esters of thiazole carboxylic acids, revealing their stimulant properties on the central nervous system and potential for medical applications.

Materials Science and Photovoltaics :

- In the field of materials science, Han et al. (2015) synthesized novel coumarin sensitizers based on a similar compound for use in dye-sensitized solar cells, demonstrating the role of these compounds in improving photovoltaic performance.

properties

IUPAC Name |

2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-10-6-5-7-11(4-2)14(10)17-15-16-12(9-20-15)8-13(18)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIUMGADJAXNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

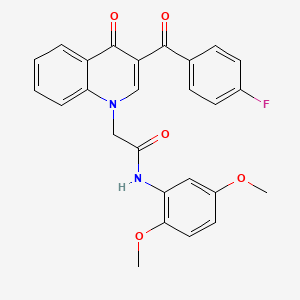

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

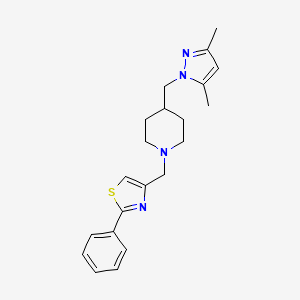

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

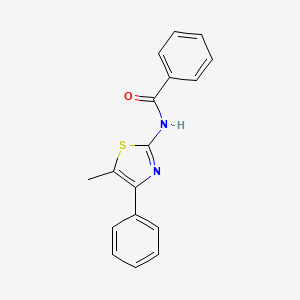

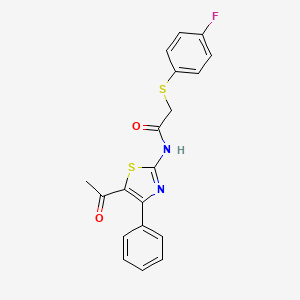

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

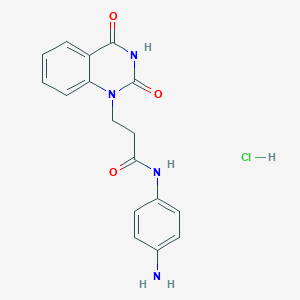

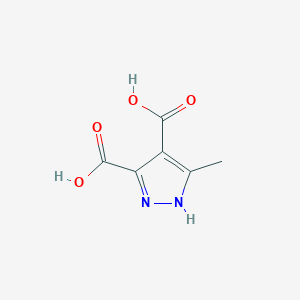

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)